(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid

Catalog No.
S888609
CAS No.
288617-73-2
M.F
C23H25NO4
M. Wt
379,45 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-...

CAS Number

288617-73-2

Product Name

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhept-6-enoic acid

Molecular Formula

C23H25NO4

Molecular Weight

379,45 g/mole

InChI

InChI=1S/C23H25NO4/c1-3-4-9-14-23(2,21(25)26)24-22(27)28-15-20-18-12-7-5-10-16(18)17-11-6-8-13-19(17)20/h3,5-8,10-13,20H,1,4,9,14-15H2,2H3,(H,24,27)(H,25,26)/t23-/m0/s1

SMILES

CC(CCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

(S)-N-Fmoc-alpha-4-pentenylalanine

Peptide Synthesis

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid functions as a non-natural amino acid containing an alkene (double bond) functionality. This unique structure allows researchers to incorporate it into peptides during solid-phase peptide synthesis (SPPS) []. SPPS is a fundamental technique for creating peptides and proteins in a controlled manner. By incorporating this amino acid, researchers can introduce specific chemical properties or functionalities into the resulting peptide, potentially impacting its biological activity or function [].

Here are some examples of how this modified amino acid might be used in peptide synthesis:

  • Study protein-protein interactions: Researchers can introduce the alkene group into a peptide sequence known to interact with a specific protein. This can help them probe the spatial and chemical requirements for this interaction.
  • Design novel enzyme inhibitors: By incorporating the alkene group into the active site of a peptide mimicking a natural substrate, researchers can design inhibitors for specific enzymes.

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxy carbonyl group and a branched aliphatic chain. This compound features a chiral center, making it an enantiomerically pure substance. The presence of the fluorenyl group enhances its stability and solubility in organic solvents, while the carboxylic acid functional group contributes to its potential biological activity.

Typical of amino acids and esters:

  • Peptide Bond Formation: It can react with other amino acids to form peptides through condensation reactions.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation.
  • Hydrolysis: The ester bonds can be hydrolyzed in the presence of water, leading to the formation of the corresponding amino acid and alcohol.

These reactions are facilitated by enzymes or specific catalysts in biological systems, illustrating the compound's potential role in metabolic pathways

The biological activity of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid has been explored through various studies. The compound exhibits properties that suggest it may act as:

  • Antioxidant: It can potentially scavenge free radicals, thereby protecting cells from oxidative stress.
  • Antimicrobial: Preliminary studies indicate that it may possess antimicrobial properties against certain bacterial strains.
  • Anti-inflammatory: Its structure suggests potential modulation of inflammatory pathways, although specific mechanisms require further investigation .

Several synthesis methods have been developed for producing (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid:

  • Enzymatic Synthesis: Utilizing specific enzymes to catalyze the formation of the desired compound from simpler precursors.
  • Chemical Synthesis: A multi-step synthesis involving:
    • Protection of amine groups using fluorenylmethoxy carbonyl groups.
    • Formation of the double bond through elimination reactions.
    • Selective reduction to achieve the desired stereochemistry.

These methods highlight the compound's complexity and the need for careful control over reaction conditions to maintain its integrity .

The applications of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid span several fields:

  • Pharmaceuticals: Potential use as an intermediate in drug development due to its biological activity.
  • Biotechnology: Its properties may be harnessed in enzyme engineering or as a building block for peptide synthesis.
  • Research: Used in studies exploring structure-activity relationships and molecular interactions in biological systems .

Interaction studies involving (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid focus on its binding affinities with various biological targets:

  • Protein Binding: Investigating how this compound interacts with specific proteins can reveal insights into its mechanism of action.
  • Receptor Interaction: Studies assessing its binding to receptors involved in inflammation or microbial resistance are crucial for understanding its therapeutic potential.

These interactions are often evaluated using techniques such as molecular docking and high-throughput screening .

Several compounds share structural or functional similarities with (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid:

Compound NameStructural FeaturesUnique Properties
LeucineBranched-chain amino acidEssential for protein synthesis
ValineAnother branched-chain amino acidInvolved in energy production
PhenylalanineAromatic amino acidPrecursor for neurotransmitters

While these compounds share some characteristics, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid is unique due to its fluorenylmethoxy carbonyl group, which enhances stability and solubility compared to standard amino acids. This structural feature may also contribute to distinct biological activities not observed in simpler amino acids .

International Union of Pure and Applied Chemistry Terminology and Naming Conventions

The systematic nomenclature of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid follows International Union of Pure and Applied Chemistry guidelines for complex organic molecules containing multiple functional groups and stereochemical centers [1] [9]. The complete International Union of Pure and Applied Chemistry name reflects the hierarchical priority system where the carboxylic acid function serves as the principal functional group, establishing the longest carbon chain as the parent structure [1] [2].

The parent chain consists of seven carbon atoms, designated as heptanoic acid, with the carboxylic acid carbon assigned as carbon-1 according to International Union of Pure and Applied Chemistry numbering conventions [1] [9]. The presence of a carbon-carbon double bond between positions 6 and 7 necessitates the modification of the base name to hept-6-enoic acid, where the numerical prefix indicates the position of the lower-numbered carbon atom participating in the double bond [1] [14].

The amino acid derivative nature of this compound requires the inclusion of stereochemical descriptors and protecting group nomenclature in the systematic name [9] [10]. The (S)-configuration descriptor at the beginning of the name indicates the absolute stereochemical configuration at the chiral center, following Cahn-Ingold-Prelog priority rules [9] [18]. The fluorenylmethoxycarbonyl protecting group, systematically named as ((9H-fluoren-9-yl)methoxy)carbonyl, represents a carbamate linkage commonly employed in peptide synthesis applications [10] [11].

Nomenclature ComponentInternational Union of Pure and Applied Chemistry DesignationStructural Significance
Parent Chainhept-6-enoic acidSeven-carbon chain with terminal alkene
Stereochemical Descriptor(S)- or (2S)-Absolute configuration at carbon-2
Amino Protection((9H-fluoren-9-yl)methoxy)carbonylFluorenylmethoxycarbonyl carbamate group
Substituent Position2-amino-2-methylQuaternary carbon with amino and methyl groups
Molecular FormulaC₂₃H₂₅NO₄Complete elemental composition

Structural Components Analysis

The molecular architecture of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid encompasses several distinct structural domains that contribute to its chemical properties and biological activity [1] [2]. The fluorenyl protecting group constitutes the most prominent structural feature, comprising a tricyclic aromatic system with the molecular formula C₁₃H₉ that provides both steric protection and spectroscopic detectability [10] [15].

The methoxycarbonyl linker serves as a crucial structural bridge connecting the fluorenyl group to the amino acid backbone through an ether linkage followed by a carbonyl group [2] [10]. This arrangement creates a carbamate functional group that exhibits base-labile properties characteristic of fluorenylmethoxycarbonyl protecting groups used in solid-phase peptide synthesis [10] [11]. The carbamate linkage demonstrates exceptional stability toward acidic conditions while remaining susceptible to base-catalyzed cleavage reactions [10] [16].

The amino acid backbone features a quaternary carbon center at position 2, where both an amino group and a methyl substituent are attached alongside the main carbon chain [1] [2]. This structural arrangement creates significant steric hindrance around the chiral center, contributing to the configurational stability of the molecule [15] [16]. The alkyl side chain extends from carbon-2 through a linear four-carbon segment terminating in a vinyl group at positions 6 and 7 [1] [21].

Structural ComponentChemical FormulaFunctional RoleBonding Pattern
Fluorenyl GroupC₁₃H₉-Aromatic protecting systemsp² hybridized aromatic carbons
Methoxycarbonyl Linker-CH₂OCO-Ester bridge connectionsp³ methylene, sp² carbonyl
Carbamate Linkage-NHCOO-Protecting group attachmentPlanar amide resonance
Alpha Carbon CenterChiral stereocentersp³ quaternary carbon
Methyl SubstituentCH₃-Steric bulk providersp³ hybridized
Alkyl Chain-(CH₂)₄-Hydrophobic spacersp³ saturated carbons
Terminal AlkeneCH₂=CH-Reactive olefinsp² hybridized alkene

The terminal alkene functionality represents a strategically important structural element that provides opportunities for further chemical modification through various addition reactions [21] [22]. The position of the double bond at the omega-minus-1 position (counting from the carboxyl terminus) places it sufficiently distant from the amino acid center to minimize electronic interactions while maintaining accessibility for chemical transformations [21] [24].

Stereochemical Configuration at Carbon-2

The stereochemical configuration at carbon-2 represents the most critical structural feature determining the biological activity and synthetic utility of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid [1] [18]. The molecule contains a single chiral center at the alpha-carbon position, where four distinct substituents create a tetrahedral arrangement that lacks internal symmetry [18] [25].

Application of Cahn-Ingold-Prelog priority rules establishes the absolute configuration through systematic ranking of the four substituents attached to the chiral carbon [18] [20]. The nitrogen atom of the carbamate-protected amino group receives the highest priority due to its atomic number of 7 [18]. The carboxyl carbon receives second priority with an atomic number of 6, while the methyl-substituted alkyl chain receives third priority based on the branching pattern at the attachment point [18] [20].

The methyl group attached directly to the chiral center receives the lowest priority in the Cahn-Ingold-Prelog system [18]. When the molecule is oriented with the lowest priority group (methyl) pointing away from the observer, the sequence from highest to lowest priority follows a counterclockwise direction, establishing the (S)-configuration [18] [20]. This stereochemical assignment corresponds to the L-configuration in the amino acid stereochemical convention, although the presence of the alpha-methyl substituent creates a unique case among proteinogenic amino acid derivatives [18].

Stereochemical AspectDescriptionSignificance
Chiral CentersSingle chiral center at carbon-2Determines optical activity
Absolute Configuration(S)-configurationCounterclockwise priority sequence
Priority AssignmentN > COOH > C(CH₃)(alkyl) > CH₃Cahn-Ingold-Prelog ranking
Stereochemical Descriptor(2S)- or (S)- prefixSystematic nomenclature
Enantiomeric Relationship(R)-enantiomer possibleMirror image stereoisomer
Optical ActivityDextrorotatory or levorotatoryRotates plane-polarized light
Conformational RestrictionSteric hindrance from fluorenylmethoxycarbonylLimits rotational freedom

The steric bulk of the fluorenylmethoxycarbonyl protecting group exerts significant influence on the conformational preferences around the chiral center [15] [16]. Computational analyses suggest that the protecting group adopts conformations that minimize steric interactions with the alpha-methyl substituent and the alkyl side chain, resulting in restricted rotational freedom and enhanced configurational stability [15]. This conformational constraint contributes to the resistance of the chiral center toward racemization under typical synthetic conditions [16] [23].

XLogP3

4.7

Wikipedia

(2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-6-heptenoic acid

Dates

Modify: 2023-08-15

Explore Compound Types